Sultopride is a substituted benzamide compound classified as a dopamine antagonist. [] It is primarily recognized for its affinity for dopamine D2 receptors, particularly those located in the mesolimbic system of the brain. [, ] This selectivity makes it a valuable tool in scientific research for studying dopamine-related pathways and their implications in various physiological and behavioral processes.
Future Directions
Further investigation into Sultopride's interaction with sigma receptors: Research suggests a potential interaction between Sultopride and sigma receptors, particularly in modulating the effects of other dopamine antagonists. [] Further exploration of this interaction could unravel novel therapeutic targets for psychiatric disorders.
Related Compounds
Sulpiride
Compound Description: Sulpiride is a substituted benzamide drug with antipsychotic properties. [, , , , , , , ] It acts as a dopamine antagonist, primarily targeting D2 and D3 receptors. [, ] Sulpiride is used to treat schizophrenia and major depressive disorder. []
Oxo-sultopride
Compound Description: Oxo-sultopride is a metabolite of Sultopride. []
O-desmethyl sultopride
Compound Description: O-desmethyl sultopride is a metabolite of Sultopride formed by O-demethylation. []
Relevance: O-desmethyl sultopride is found as a metabolite in rats, rabbits, and dogs. [] It is the major metabolite in rat urine. []
N-desethyl sultopride
Compound Description: N-desethyl sultopride is a metabolite of Sultopride. []
Relevance: N-desethyl sultopride is a major urinary metabolite in dogs. []
Compound Description: DAN is a substituted benzamide used as an internal standard in the chromatographic analysis of Sulpiride. []
Relevance: While not directly discussed for its pharmacological properties, DAN's structural similarity to Sultopride and Sulpiride makes it a suitable internal standard for chromatographic analysis. [] This suggests a potential for shared chemical behavior during the analytical process.
Haloperidol
Compound Description: Haloperidol is a butyrophenone antipsychotic drug. [, , , , , ] It is a potent antagonist at dopamine D2 receptors. [, , ]
Chlorpromazine
Compound Description: Chlorpromazine is a typical antipsychotic drug belonging to the phenothiazine class. [, , ] It acts on various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. []
Relevance: Similar to Haloperidol, Chlorpromazine serves as a comparator to Sultopride in studies evaluating antipsychotic effects and side effect profiles. [, ] Both drugs can inhibit spontaneous locomotor activity, [] a common characteristic of antipsychotics.
Pimozide
Compound Description: Pimozide is a diphenylbutylpiperidine derivative with antipsychotic properties. [, , ] It primarily acts as a dopamine D2 receptor antagonist. []
Relevance: Pimozide is another antipsychotic drug compared with Sultopride in pharmacological studies. [, ] Both drugs demonstrate complex effects on apomorphine-induced behavior, potentiating hyperactivity at low doses while inhibiting it at high doses. [] This suggests shared but potentially distinct mechanisms of action on dopamine-mediated pathways.
Compound Description: (+)-Butaclamol is a stereoisomer of the antipsychotic drug butaclamol. [] It exhibits higher potency in competing with [3H]spiperone binding at higher temperatures. []
Relevance: (+)-Butaclamol is used as a tool to understand the thermodynamic properties of dopamine D2 receptor binding, particularly in comparison to compounds like Sultopride. [] Unlike Sultopride, its binding to the dopamine D2 receptor is primarily entropy-driven. []
Amisulpiride
Compound Description: Amisulpiride is a substituted benzamide antipsychotic drug with a high affinity for dopamine D2 and D3 receptors. [, ]
Relevance: Amisulpiride belongs to the same chemical class as Sultopride and Sulpiride. [] Like Sultopride, Amisulpiride demonstrates a preference for dopamine D2 and D3 receptors. [, ] It is often studied alongside Sultopride to compare their pharmacological profiles and potential for inducing extrapyramidal side effects. []
Clebopride
Compound Description: Clebopride is a substituted benzamide with antiemetic and antidopaminergic properties. [, , ]
Relevance: Clebopride shares structural similarities with Sultopride and belongs to the substituted benzamide class of antipsychotics. [, ] While both drugs can influence dopamine receptors, [, , ] Clebopride is primarily known for its antiemetic effects, suggesting a potentially different balance in its actions on various dopamine receptor subtypes compared to Sultopride. []
Metoclopramide
Compound Description: Metoclopramide is a substituted benzamide drug primarily used as an antiemetic. [, , , ] It acts as a dopamine D2 receptor antagonist. []
Raclopride
Compound Description: Raclopride is a substituted benzamide that selectively blocks dopamine D2 and D3 receptors. [, ]
Relevance: Raclopride serves as a valuable tool in pharmacological studies to investigate the role of dopamine D2 and D3 receptors, especially in comparison to drugs like Sultopride. [, ] Its selectivity for these receptor subtypes provides insights into the receptor-specific effects of Sultopride, which also exhibits affinity for dopamine D2 receptors. []
Remoxipride
Compound Description: Remoxipride is a substituted benzamide antipsychotic drug. [, ] It acts as an antagonist at dopamine D2 receptors. []
Relevance: Remoxipride belongs to the same chemical class as Sultopride and shares a similar mechanism of action by antagonizing dopamine D2 receptors. [, ] Its inclusion in pharmacological studies provides a basis for comparing the pharmacological profiles, clinical efficacy, and potential side effects of different benzamide antipsychotics, including Sultopride. []
Thioridazine
Compound Description: Thioridazine is a phenothiazine antipsychotic drug that blocks dopamine D2 receptors. [, ]
Relevance: Thioridazine, a typical antipsychotic, serves as a comparator to Sultopride in understanding their respective pharmacological properties and potential side effects. [, ] While both drugs interact with dopamine D2 receptors, [, ] they may differ in their affinities for other neurotransmitter receptors, potentially leading to variations in their side effect profiles.
Olanzapine
Compound Description: Olanzapine is an atypical antipsychotic drug that exhibits antagonism at multiple neurotransmitter receptors, including dopamine, serotonin, histamine, and muscarinic receptors. [, ]
Relevance: Olanzapine represents the class of atypical antipsychotics, often compared with typical antipsychotics like Sultopride to explore differences in their pharmacological profiles, clinical efficacy, and side effect profiles. [, ] Olanzapine's broader spectrum of receptor binding compared to the more selective D2 antagonism of Sultopride highlights the evolving understanding of antipsychotic mechanisms and the development of drugs with potentially improved side effect profiles. [, ]
Fluanisone
Compound Description: Fluanisone is a butyrophenone neuroleptic drug with potent antiemetic and sedative properties. [, ] It is often used in combination with other agents, particularly in veterinary medicine. []
Relevance: Fluanisone serves as a comparator to Sultopride, highlighting their distinct pharmacological profiles and clinical applications. [] While both drugs exhibit sedative properties, Fluanisone is predominantly known for its potent antiemetic effects and is not typically used as a standalone antipsychotic in humans, unlike Sultopride. [, ]
Compound Description: Tiapride is a substituted benzamide antipsychotic drug that acts as a dopamine D2 and D3 receptor antagonist. [, ] It is used to treat a variety of conditions, including chorea, tics, and agitation. []
Relevance: Tiapride belongs to the same chemical class as Sultopride and shares a similar mechanism of action by blocking dopamine D2 and D3 receptors. [, ] It is often studied alongside Sultopride to compare their pharmacological profiles and potential for inducing extrapyramidal side effects. []
Piquindone
Compound Description: Piquindone is an atypical antipsychotic drug with antagonist activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. [, ]
Relevance: Piquindone is included in studies comparing the thermodynamic properties of drug binding to dopamine D2 receptors, alongside Sultopride. [] Unlike the entropy-driven binding of many antipsychotics, both Piquindone and Sultopride exhibit enthalpy-driven binding, suggesting a unique interaction with the receptor. []
Zetidoline
Compound Description: Zetidoline is an atypical antipsychotic drug that acts as an antagonist at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. []
Relevance: Similar to Piquindone, Zetidoline is included in studies investigating the thermodynamics of drug binding to dopamine D2 receptors, in comparison to Sultopride. [] Both Zetidoline and Sultopride display enthalpy-driven binding to the receptor, which is distinct from the entropy-driven binding of many other antipsychotics. [] This shared thermodynamic characteristic suggests a potentially unique mode of interaction with the dopamine D2 receptor.
Source and Classification
Sultopride is classified as a pharmaceutical agent within the broader category of antipsychotic medications. Its chemical structure can be described by the formula C17H26N2O4S and a molar mass of 354.47 g·mol−1.
Synthesis Analysis
The synthesis of sultopride hydrochloride involves a multi-step process that has been refined over time. A notable method consists of three main reactions:
Esterification: The reaction of 2-methoxy-5-ethanesulfonyl benzoic acid with methanol produces 2-methoxy-5-ethanesulfonyl methyl benzoate.
Condensation: This intermediate then reacts with N-ethyl-2-aminomethyl tetrahydropyrrolidine to yield sultopride.
Acidification: Finally, sultopride is treated with hydrochloric acid to form sultopride hydrochloride.
The detailed parameters include controlled temperature conditions during the reactions (maintained below 30°C) and specific solvent usage (e.g., methanol and sulfuric acid) to optimize yields, which can reach up to 89.6% in some cases.
Molecular Structure Analysis
Sultopride's molecular structure features a benzamide core, characterized by a sulfonyl group and a pyrrolidine moiety. The structural formula highlights its complex arrangement, which contributes to its pharmacological properties:
Key Functional Groups: Benzamide, sulfonamide, and pyrrolidine.
The spatial configuration allows for specific interactions with dopamine receptors, enhancing its therapeutic efficacy against psychotic disorders.
Chemical Reactions Analysis
Sultopride undergoes various chemical reactions during its metabolism and synthesis. Key reactions include:
Hydrolysis: In biological systems, sultopride can be hydrolyzed to yield metabolites such as O-desmethylated sultopride and sulfon-desethylated sultopride.
Oxidation: Metabolic pathways may also involve oxidation processes leading to various minor metabolites.
Conjugation: Sultopride can form conjugates with glucuronic acid or sulfate during phase II metabolism.
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of the drug.
Mechanism of Action
Sultopride primarily exerts its effects through selective antagonism at dopamine D2 and D3 receptors in the central nervous system. This action reduces dopaminergic activity associated with psychotic symptoms. Additionally, its affinity for the gamma-hydroxybutyric acid receptor may contribute to its therapeutic profile by modulating neurotransmitter release.
Pharmacological studies indicate that sultopride's effective doses correlate with receptor occupancy levels, suggesting a direct relationship between its binding affinity and clinical efficacy in managing schizophrenia.
Physical and Chemical Properties Analysis
Sultopride exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in water and alcohol, which facilitates its administration via oral or intramuscular routes.
Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature variations.
These properties are essential for formulation development and therapeutic application.
Applications
Sultopride is primarily used in clinical settings for treating schizophrenia, particularly in patients who are resistant to other treatments. Its unique receptor profile allows it to address both positive and negative symptoms of schizophrenia effectively.
In addition to its psychiatric applications, research has indicated potential uses in treating other conditions related to dopamine dysregulation. Ongoing studies continue to explore its efficacy in various neuropsychiatric disorders, highlighting its versatility as an antipsychotic agent.
4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide amisulpride Barnetil DAN 2163 DAN-2163 LIN 1418 LIN-1418 N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide Solian sultopride sultopride hydrochloride
Canonical SMILES
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease. ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.
ST-2825 is MyD88 inhibitor. ST2825 provides neuroprotection after experimental traumatic brain injury in mice. ST2825 significantly inhibited the proliferation of and promoted the apoptosis of HCC cells. Moreover, ST2825 significantly decreased bcl-2 expression, increased cleaved caspase-3 expression (P < 0.05), and reduced p65 nuclear expression (P < 0.05) in a dose-dependent manner. ST2825 inhibits the proliferation of and promotes the apoptosis of HCC cells, thereby suggesting that ST2825 may be a new drug for HCC treatment.
ST-271 is tyrphostin tyrosine kinase inhibitor. ST271 reduced intracellular Ca2+ levels and inhibited activation of phospholipase C. Elevation of intracellular Ca2+ regulates agonist-induced activation of phospholipase C and that this contributes to the inhibition of thrombin-induced formation of inositol phosphates by the tyrphostin ST271.